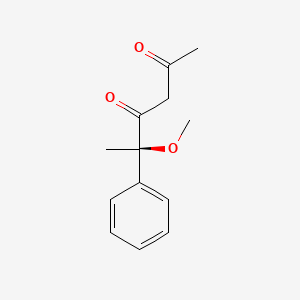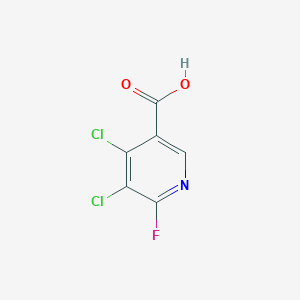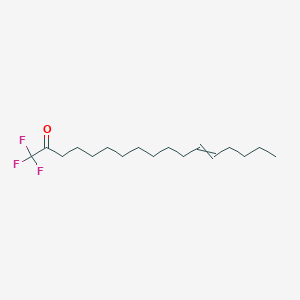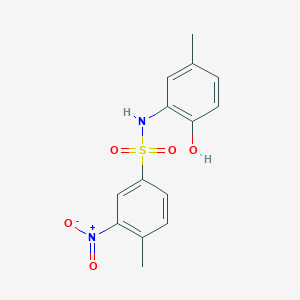![molecular formula C26H19N2OP B14196957 [(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile CAS No. 922729-97-3](/img/structure/B14196957.png)
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile is a complex organic compound characterized by the presence of a diphenylphosphoryl group, a naphthalen-2-yl group, and a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile typically involves the reaction of naphthalen-2-yl diphenyl phosphate with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at room temperature or slightly elevated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The reaction parameters are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Applications De Recherche Scientifique
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of [(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl diphenyl phosphate: Shares structural similarities but lacks the propanedinitrile moiety.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalen-2-yl group and a phosphoryl group but differs in the overall structure.
Uniqueness
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile is unique due to the combination of its diphenylphosphoryl, naphthalen-2-yl, and propanedinitrile groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
922729-97-3 |
|---|---|
Formule moléculaire |
C26H19N2OP |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
2-[diphenylphosphoryl(naphthalen-2-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C26H19N2OP/c27-18-23(19-28)26(22-16-15-20-9-7-8-10-21(20)17-22)30(29,24-11-3-1-4-12-24)25-13-5-2-6-14-25/h1-17,23,26H |
Clé InChI |
MUKSKAWQRZDOPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC4=CC=CC=C4C=C3)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


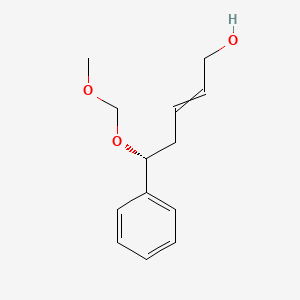
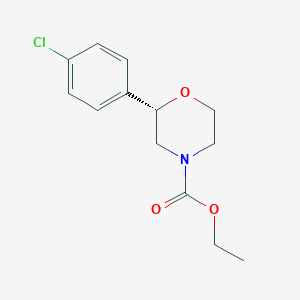
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)

![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)

![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)
